

GNE-9605: A Reference Standard for Next-Generation LRRK2 Inhibitor Screening

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For Researchers, Scientists, and Drug Development Professionals

The discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) as a key genetic driver in Parkinson's disease has propelled the development of potent and selective inhibitors to probe its biological functions and as potential therapeutic agents. Among these, **GNE-9605** has emerged as a valuable reference compound for the screening and characterization of novel LRRK2 inhibitors. This guide provides a comprehensive comparison of **GNE-9605** with other widely used LRRK2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Comparative Efficacy and Potency of LRRK2 Inhibitors

The potency of a kinase inhibitor is a critical determinant of its utility. The following table summarizes the biochemical and cellular potency of **GNE-9605** in comparison to other well-characterized LRRK2 inhibitors.



Inhibitor	Biochemical IC50 (nM)	Cellular IC50 (nM)	Ki (nM)	Key Characteristic s
GNE-9605	19[1]	18.7 (pS1292)[2]	2[1][2]	Highly potent, selective, and brain-penetrant. [3]
GNE-7915	9[4][5]	9 (pLRRK2)[6]	1[4][5]	Potent, selective, and brain- penetrant with a long half-life.[3]
MLi-2	0.76[7][8][9]	1.4 (pS935)[7][8] [9][10]	3.4 (radioligand binding)[7][8][9]	Exceptionally potent and selective, with CNS activity.[7]
PF-06447475	3 (WT), 11 (G2019S)[6]	25[11]	-	Potent, selective, and brain- penetrant.[3][12]
LRRK2-IN-1	13 (WT), 6 (G2019S)[6]	30-80 (TR- FRET)	-	First-generation selective inhibitor, poor brain penetration.[6]

Selectivity Profile

A crucial aspect of a chemical probe is its selectivity. Off-target effects can confound experimental results and lead to toxicity. Kinome-wide scanning is employed to assess the selectivity of LRRK2 inhibitors.



Inhibitor	Selectivity Profile Highlights	
GNE-9605	Highly selective; in a panel of 178 kinases, only one was inhibited by more than 50%.[6]	
GNE-7915	Excellent selectivity; in a panel of 187 kinases, only TTK was inhibited by more than 50% at 100 nM.[6] Also shows moderate 5-HT2B antagonist activity.[5]	
MLi-2	Exceptional selectivity; >295-fold selectivity over 300 other kinases.[7][8][9]	
PF-06447475	Highly selective.[12]	
LRRK2-IN-1	Relatively selective, but known to inhibit other kinases such as DCLK2 at higher concentrations.	

Pharmacokinetic Properties

The pharmacokinetic profile of an inhibitor determines its suitability for in vivo studies. Key parameters include oral bioavailability and brain penetration.

Inhibitor	Oral Bioavailability	Brain Penetration
GNE-9605	Excellent (90% in mice)[2]	Yes[3]
GNE-7915	Good	Yes[3]
MLi-2	High	Yes[7]
PF-06447475	Moderate	Yes[3]
LRRK2-IN-1	Favorable in mice, but poor brain penetration.[6]	No

LRRK2 Signaling Pathway and Inhibition

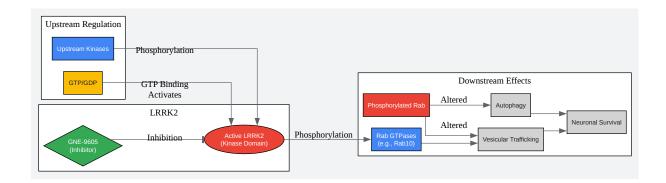




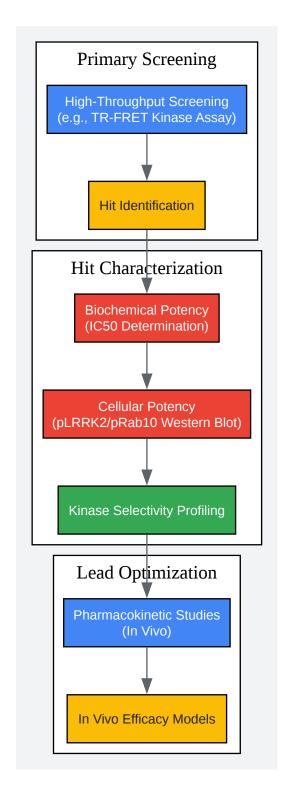


LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, most commonly G2019S, lead to increased kinase activity, which is a key target for therapeutic intervention. LRRK2 phosphorylates a subset of Rab GTPases, regulating vesicular trafficking and other cellular processes. LRRK2 inhibitors act by competing with ATP in the kinase domain, thus blocking the phosphorylation of its substrates.









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